molecular formula C6H6BN3O2 B11918909 [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid

Cat. No.: B11918909
M. Wt: 162.94 g/mol
InChI Key: TZRGFSIYGYTYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid (CAS: 1201643-69-7) is a heterocyclic boronic acid derivative with a molecular weight of 162.94 g/mol and a purity of 98% . Its InChIKey (TZRGFSIYGYTYCX-UHFFFAOYSA-N) confirms its structural identity, featuring a triazolo[1,5-a]pyridine core substituted with a boronic acid group at the 7-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H

InChI Key

TZRGFSIYGYTYCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NC=NN2C=C1)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of Brominated Triazolopyridine Intermediate

The process begins with the preparation of 7-bromo-triazolo[1,5-a]pyridine. As detailed in recent studies, 2-amino-6-bromopyridine serves as the starting material. Ethoxycarbonyl isothiocyanate reacts with this precursor to form a thiourea intermediate, which undergoes cyclization with hydroxylamine in the presence of N,N-diisopropylethylamine (DIPEA) to yield the triazolopyridine core. Subsequent bromination or direct utilization of the brominated precursor enables downstream functionalization.

Direct Borylation via Palladium-Catalyzed C–H Activation

An alternative approach employs palladium-catalyzed C–H borylation, which bypasses the need for pre-halogenated intermediates. This method utilizes bis(pinacolato)diboron (B2_2Pin2_2) and a palladium complex (e.g., Pd(OAc)2_2) to directly functionalize the triazolopyridine scaffold at the 7-position.

Reaction Mechanism and Conditions

The mechanism involves oxidative addition of the palladium catalyst into the C–H bond, followed by transmetallation with B2_2Pin2_2 and reductive elimination to form the boronic acid derivative. Key parameters include:

  • Catalyst System : Pd(OAc)2_2 with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 60–80°C under inert atmosphere.

Substrate Scope and Limitations

This method is highly effective for electron-deficient heterocycles like triazolopyridine, where the C–H bond at the 7-position is activated toward electrophilic substitution. However, competing borylation at other positions may occur if steric or electronic factors disfavor selectivity, necessitating careful optimization.

Multi-Step Synthesis from Pyridine Derivatives

A third route involves constructing the triazolopyridine ring system from pyridine precursors, followed by late-stage boronic acid installation. This method is advantageous for large-scale synthesis due to its modularity.

Triazolopyridine Ring Formation

The synthesis begins with 2-aminopyridine derivatives, which undergo cyclization with reagents such as ethoxycarbonyl isothiocyanate and hydroxylamine to form thetriazolo[1,5-a]pyridine core. For example:

  • Thiourea Formation : 2-Amino-6-bromopyridine reacts with ethoxycarbonyl isothiocyanate to form a thiourea intermediate.

  • Cyclization : Treatment with hydroxylamine and DIPEA induces cyclization, yielding 7-bromo-triazolo[1,5-a]pyridine.

Boronic Acid Functionalization

The brominated intermediate undergoes Suzuki coupling or Miyaura borylation as described in Sections 1.2 and 2.1. This step is critical for achieving high purity, as residual palladium or boron byproducts may require chromatographic or recrystallization techniques for removal.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Suzuki CouplingPd(dppf)Cl2_2, B2_2Pin2_280–100°C, 1,4-dioxaneModerateHigh selectivity; scalable
Direct C–H BorylationPd(OAc)2_2, B2_2Pin2_260–80°C, THFHighNo pre-halogenation; fewer steps
Multi-Step SynthesisEthoxycarbonyl isothiocyanateSequential cyclization/couplingVariableModular; adaptable to diverse analogs

Challenges and Optimization Strategies

Catalytic System Tuning

The choice of palladium catalyst and ligand significantly impacts reaction efficiency. For instance, Pd(dppf)Cl2_2 improves yields in Suzuki couplings compared to Pd(PPh3_3)4_4. Similarly, adding stoichiometric amounts of potassium phosphate enhances transmetallation kinetics .

Chemical Reactions Analysis

Functional Group Reactivity

The boronic acid moiety in triazolo[1,5-a]pyridin-7-ylboronic acid is expected to participate in reactions typical of boronic acids, though specific data for this compound are not provided in the sources. General reactivity includes:

  • Suzuki-Miyaura cross-coupling : Potential for forming carbon-carbon bonds with aryl halides under palladium catalysis.

  • Oxidation : Conversion to corresponding phenolic derivatives or quinones, depending on the reaction conditions.

Comparison of Structural Analogues

CompoundCore StructureKey ReactionsApplications
Triazolo[1,5-a]pyridin-7-ylboronic acidTriazolopyridine + boronic acidSuzuki coupling, oxidationDrug discovery (RORγt inhibition)
Triazolo[1,5-a]pyrimidine-2-carboxamideTriazolopyrimidine + carboxamidePA-PB1 interface targetingInfluenza polymerase inhibition
Triazolo[4,3-a]pyrazine derivativesTriazolopyrazineAntiproliferative activityCancer therapy

Biological Activity Implications

While the provided sources focus on biological applications rather than chemical reactivity, the structural modifications of related compounds provide insights into reaction-driven optimizations:

  • RORγt inhibition : Derivatives of triazolopyridines (e.g., triazolo[1,5-a]pyridin-6-ylamide) exhibit inverse agonist activity, with structural adjustments (e.g., fluorobenzene substituents) enhancing potency .

  • Antiviral activity : Triazolopyrimidine derivatives target the PA-PB1 interface of influenza polymerase, with modifications to cycloheptane and thiophene moieties influencing activity .

Research Gaps

The provided sources lack explicit data on the chemical reactivity of the boronic acid group in triazolo[1,5-a]pyridin-7-ylboronic acid. Future studies should focus on:

  • Mechanistic analysis of boronic acid participation in cross-coupling reactions.

  • Oxidation pathways and their impact on biological activity.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Properties Reference
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid C₆H₅BN₃O₂ 162.94 Boronic acid Cross-coupling reactions
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid C₇H₄F₃N₄O₂ 248.13 Carboxylic acid Enzyme inhibition, agrochemicals
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid C₇H₃F₃N₄O₂ 248.12 Carboxylic acid Pharmaceutical intermediates
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine C₆H₄ClN₃ 153.57 Chloro substituent Herbicidal activity
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine C₁₇H₁₂FN₅ 305.31 Styryl, pyrrole Antimicrobial agents

Key Observations :

  • Boronic Acid vs. Carboxylic Acid : The boronic acid group in the target compound enables cross-coupling reactivity, whereas carboxylic acid derivatives (e.g., ) are more suited for hydrogen bonding in enzyme inhibition or herbicidal applications.
  • Substituent Effects : Chloro substitution at the 7-position () enhances herbicidal activity, while trifluoromethyl groups () improve metabolic stability in pharmaceuticals.

Key Observations :

  • The target compound’s synthesis likely involves coupling reactions (), whereas ultrasound or microwave methods () are preferred for analogs to improve regioselectivity and efficiency.

Stability and Commercial Considerations

  • Stability : The boronic acid’s pinacol ester-HCl derivative () is more stable for long-term storage than the free boronic acid, which is prone to protodeboronation.
  • Market Availability : The target compound is less commercially prevalent than its ester derivatives or chloro-substituted analogs (), reflecting challenges in boronic acid handling.

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure with a boronic acid functional group. This unique combination allows for various chemical reactivities and interactions with biological targets.

The primary mechanism of action involves the inhibition of specific enzymes, notably Janus kinases (JAK1 and JAK2), which play critical roles in various signaling pathways related to inflammation and immune response. The inhibition of these kinases can lead to reduced cytokine signaling, making this compound a candidate for treating autoimmune diseases and certain cancers.

Antiviral Activity

Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, closely related to this compound, exhibit significant antiviral properties. For instance, compounds based on the triazolo framework have demonstrated inhibitory effects on HIV-1 reverse transcriptase-associated ribonuclease H activity with IC50 values in the low micromolar range. This suggests potential applications in HIV treatment .

Anticancer Activity

Several studies have highlighted the anticancer potential of [1,2,4]triazolo derivatives. For example:

  • Compound 22i showed excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
  • Other derivatives have been reported to inhibit the ERK signaling pathway, leading to apoptosis in cancer cells such as MGC-803. These compounds also demonstrated cell cycle arrest at the G2/M phase .

Inhibition of JAK Kinases

A study focused on the synthesis and evaluation of [1,2,4]triazolo[1,5-a]pyridine derivatives as inhibitors of RORγt showed that certain analogs exhibited potent activity with IC50 values as low as 41 nM. These findings underline the potential for developing targeted therapies using these compounds for conditions like psoriasis and other inflammatory diseases .

Selective ALK5 Inhibition

Another investigation into derivatives of [1,2,4]triazolo[1,5-a]pyridin-6-yl indicated that one compound (EW-7197) inhibited ALK5 kinase with an IC50 value of 0.013 μM. This compound's selectivity and oral bioavailability highlight its potential as an antifibrotic agent in cancer therapy .

Data Summary

Activity Cell Line/Target IC50 Value (μM) Reference
AntiviralHIV-1 RNase H0.41
AntitumorA5490.83
AntitumorMCF-70.15
AntitumorHeLa2.85
JAK InhibitionJAK1/JAK2Not specified
ALK5 InhibitionALK50.013

Q & A

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Boronic acids may cause irritation .
  • Waste disposal : Segregate aqueous and organic waste; neutralize boronic acid residues with dilute NaOH before disposal. Contaminated solvents require incineration by licensed facilities .
  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronic acid group .

How can researchers address low yields in Suzuki coupling reactions involving this compound?

Advanced Research Focus
Common issues and solutions:

  • By-product formation : Use degassed solvents to minimize boronic acid oxidation. Additives like TBAB (tetrabutylammonium bromide) improve solubility of inorganic bases .
  • Incomplete conversion : Optimize catalyst loading (5–10 mol% Pd) and reaction time (monitor via TLC). Microwave-assisted synthesis (50–100 W, 120°C) reduces time to 2–4 hours .
  • Purification challenges : Employ silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol/water .

How do researchers resolve contradictions in biological activity data for triazolo[1,5-a]pyridine derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or receptor-binding assays often arise from:

  • Regiochemical ambiguity : Isomeric triazolo[1,5-a]pyridines (e.g., 5-amino vs. 8-amino derivatives) exhibit divergent bioactivities. Confirm structure via NOESY NMR or X-ray .
  • Impurity interference : Trace Pd residues from coupling reactions can skew cell-based assays. Pass compounds through Chelex® resin or perform ICP-MS analysis .
  • Solubility bias : Use DMSO stocks ≤0.1% v/v in cell culture to avoid cytotoxicity artifacts .

What advanced applications exist for this compound in medicinal chemistry?

Q. Advanced Research Focus

  • Proteolysis-targeting chimeras (PROTACs) : The boronic acid moiety enables conjugation to E3 ligase ligands (e.g., cereblon) for targeted protein degradation .
  • Fluorescent probes : Functionalize the triazole ring with fluorophores (e.g., BODIPY) for live-cell imaging of kinase activity .
  • OLED materials : Incorporate into π-conjugated systems for blue-light emitters (e.g., λem 450–470 nm) .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced Research Focus

  • Matrix interference : Use LC-MS/MS with a deuterated internal standard (e.g., [D₆]-boronic acid) for plasma pharmacokinetic studies .
  • Hydrolysis stability : Monitor boronic acid → boroxine conversion via ¹¹B NMR in aqueous buffers (pH 7.4, 37°C) .
  • Limit of detection (LOD) : Achieve 0.1 ng/mL sensitivity using a Q-TOF mass spectrometer in negative ion mode .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.